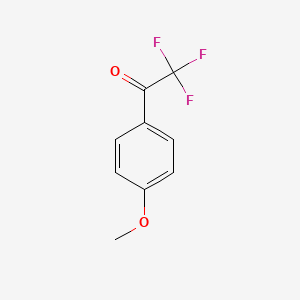

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Description

The exact mass of the compound 4'-Methoxy-2,2,2-trifluoroacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55522. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJZVRPXSSYDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221319 | |

| Record name | 4'-Methoxy-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-38-6 | |

| Record name | 4'-Methoxy-2,2,2-trifluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 711-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methoxy-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-4'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. The document details its synthesis via Friedel-Crafts acylation and Grignard reaction pathways, supported by detailed experimental protocols. A thorough characterization of its physicochemical and spectral properties is presented in structured tables for clarity and comparative analysis. Furthermore, this guide illustrates the compound's role as a valuable synthetic intermediate in the drug development process. Visual diagrams of synthetic routes and its application workflow are provided to enhance understanding.

Introduction

This compound, also known as 4'-methoxy-2,2,2-trifluoroacetophenone, is a halogenated ketone that serves as a crucial building block in the synthesis of various organic molecules. The presence of a trifluoromethyl group (-CF3) imparts unique properties to the molecule, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved bioavailability. These characteristics make it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. This guide aims to be a detailed resource for researchers and professionals engaged in the synthesis and application of this versatile compound.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two effective methods: Friedel-Crafts acylation of anisole and the Grignard reaction. Both methods offer viable routes to the target compound, with the choice often depending on the availability of starting materials and desired scale of the reaction.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation of anisole with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst, is a common and direct method for synthesizing the target compound. The methoxy group of anisole is an ortho-, para-director, leading predominantly to the desired para-substituted product.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acylating Agent: Trifluoroacetic anhydride (1.1 equivalents) is added dropwise to the stirred suspension.

-

Addition of Anisole: Anisole (1.0 equivalent) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Method 2: Grignard Reaction

An alternative synthetic route involves the reaction of a Grignard reagent, 4-methoxyphenylmagnesium bromide, with a trifluoroacetylating agent like ethyl trifluoroacetate. This method is particularly useful when the corresponding aryl halide is readily available.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of 4-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

Reaction with Ester: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its application and characterization.

Physicochemical Properties

The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇F₃O₂ | [1][2] |

| Molecular Weight | 204.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Melting Point | 35-36 °C | [3] |

| Boiling Point | 205-208 °C | [3] |

| Density | 1.32 g/cm³ | [2] |

| Refractive Index | 1.4970 - 1.5020 | [4] |

| Solubility | Soluble in most organic solvents | [3] |

| Flash Point | 94.6 °C | [2] |

Spectral Data

The spectral data provides structural confirmation of the compound.[5][6][7]

| Spectrum | Data |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) at approximately 7.9-8.1 ppm (doublet, 2H, aromatic), 6.9-7.1 ppm (doublet, 2H, aromatic), and 3.9 ppm (singlet, 3H, -OCH₃). |

| ¹³C NMR | Expected signals for the trifluoromethyl carbon, carbonyl carbon, aromatic carbons (including quaternary and protonated carbons), and the methoxy carbon. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| Infrared (IR) | Characteristic absorption bands for C=O stretching (ketone), C-F stretching, C-O stretching (ether), and aromatic C-H and C=C bonds. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 204, with characteristic fragmentation patterns including the loss of the trifluoromethyl group.[7] |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is a key pharmacophore that can enhance the drug-like properties of a molecule.

The general workflow for the utilization of this compound in a drug discovery program is illustrated below.

References

An In-depth Technical Guide to 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a fluorinated aromatic ketone of significant interest in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, outlines established synthetic protocols, and explores its utility as a versatile building block for the development of novel pharmaceutical agents. Spectroscopic data are summarized, and key experimental procedures are described to facilitate its practical application in a research and development setting.

Chemical Structure and Properties

This compound, also known as 4'-methoxy-2,2,2-trifluoroacetophenone, is an organic compound with the chemical formula C₉H₇F₃O₂.[1][2] Its structure features a trifluoromethyl group attached to a carbonyl carbon, which is in turn bonded to a para-substituted methoxyphenyl ring. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group imparts unique reactivity and properties to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 711-38-6 | [1][2] |

| Molecular Formula | C₉H₇F₃O₂ | [1][2] |

| Molecular Weight | 204.15 g/mol | [2] |

| Appearance | Colorless or light yellow liquid or solid | [1] |

| Melting Point | 35-36 °C | [1] |

| Boiling Point | 205-208 °C (at 760 mmHg); 64 °C (at 0.5 mmHg) | [1] |

| Density | 1.32 g/cm³ | [3] |

| Refractive Index | 1.4970 to 1.5020 | [1] |

| Flash Point | 94.6 °C | [3] |

| Solubility | Soluble in most organic solvents (e.g., alcohol, ether) | [1] |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. A summary of the expected spectroscopic data is provided in Table 2. Detailed spectral data is available in the SpectraBase database.[4]

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl group and the singlet for the methoxy protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the trifluoromethyl carbon (split by fluorine), and the carbons of the methoxyphenyl ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone, C-F stretching of the trifluoromethyl group, and C-O stretching of the ether. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The two most common and effective methods are Friedel-Crafts acylation and the Grignard reaction.

Experimental Protocol: Friedel-Crafts Acylation

This method involves the electrophilic acylation of anisole with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst.

Materials:

-

Anisole

-

Trifluoroacetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid, dilute

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anisole in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add trifluoroacetic anhydride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Experimental Protocol: Grignard Reaction

This synthetic approach utilizes the reaction of a Grignard reagent, 4-methoxyphenylmagnesium bromide, with an ester of trifluoroacetic acid.

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Ammonium chloride solution, saturated

-

Standard glassware for Grignard reaction (flame-dried)

-

Iodine crystal (for initiation)

Procedure:

-

Prepare the Grignard reagent by adding a solution of 4-bromoanisole in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under a nitrogen atmosphere. A crystal of iodine may be added to initiate the reaction.

-

Once the Grignard reagent formation is complete, cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of ethyl trifluoroacetate in anhydrous diethyl ether to the Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography.

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl ketone moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a potent inhibitor of various enzymes, particularly serine and cysteine proteases. The strong electron-withdrawing nature of the trifluoromethyl group polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack by active site residues of enzymes, often leading to the formation of stable hemiacetal or hemiketal adducts that mimic the transition state of the enzymatic reaction.

While specific biological activity or modulation of signaling pathways for this compound has not been extensively reported, its structural features make it a valuable starting material or intermediate for the synthesis of more complex, biologically active molecules.[5] For instance, it can serve as a key building block for the synthesis of novel inhibitors targeting enzymes implicated in various diseases. The methoxyphenyl group can also be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Safety and Handling

This compound is considered to be an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable fluorinated ketone with significant potential in organic synthesis and as an intermediate in the development of new pharmaceutical agents. This guide has provided an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its relevance in medicinal chemistry. The information presented herein is intended to support researchers and scientists in the effective and safe utilization of this compound in their research and development endeavors.

References

In-Depth Technical Guide: 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

CAS Number: 711-38-6

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological context of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an aromatic ketone characterized by a trifluoromethyl group, which can significantly influence its chemical reactivity and biological interactions.[1][2] Its known physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 711-38-6 | [1] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | Colorless or light yellow liquid or solid | [3] |

| Melting Point | ~35-36 °C | [3] |

| Boiling Point | ~205-208 °C | [3] |

| Density | 1.32 g/cm³ | [2] |

| Flash Point | 94.6 °C | [2] |

| Refractive Index | 1.45 | [2] |

| Solubility | Soluble in most organic solvents (e.g., alcohol, ether) | [3] |

| XLogP3 | 2.9 | [2] |

Synthesis Protocol

The synthesis of this compound can be achieved through the Friedel-Crafts acylation of anisole with a trifluoroacetylating agent. A general experimental protocol is outlined below.

Materials:

-

Anisole (4-methoxybenzene)

-

Trifluoroacetic anhydride or Trifluoroacetyl chloride

-

A Lewis acid catalyst (e.g., Aluminum chloride, Zinc chloride)

-

Anhydrous, non-polar solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice

Experimental Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anisole in an anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: To the cooled solution, slowly add the Lewis acid catalyst in portions, ensuring the temperature remains low.

-

Acylation: Add the trifluoroacetylating agent dropwise to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, or until reaction completion is indicated by a suitable monitoring technique (e.g., TLC, GC-MS).

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to decompose the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by techniques such as column chromatography or distillation to yield the final product.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable absence of published, in-depth studies specifically detailing the biological activity, experimental protocols for biological assays, or the signaling pathway modulation of this compound. The compound is commercially available for research purposes, suggesting its use in screening libraries or as a synthetic intermediate.[1]

However, the broader classes of acetophenone and trifluoromethyl-containing compounds have been the subject of extensive biological research. Structurally related molecules have demonstrated a range of activities, which may provide a speculative context for the potential applications of this compound.

-

Antimicrobial and Antifungal Activity: Various trifluoroacetophenone derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.[4] These compounds have shown inhibitory effects against pathogens like Candida albicans, Staphylococcus aureus, and Pseudomonas aeruginosa.[4]

-

Anti-inflammatory and Analgesic Properties: The 4-methoxyacetophenone scaffold is a component of several compounds investigated for their anti-inflammatory and analgesic effects.[5]

-

Cytotoxic and Anticancer Potential: Some acetophenone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[4] The introduction of a trifluoromethyl group can, in some cases, enhance the anticancer activity of a molecule.

-

Enzyme Inhibition: The trifluoromethyl ketone moiety is a known pharmacophore that can act as a potent inhibitor of various enzymes, particularly proteases and esterases, by forming a stable hemiacetal or hemiketal with active site serine or cysteine residues.

Given the lack of direct evidence, any investigation into the biological effects of this compound would be exploratory. A logical starting point would involve a broad-based screening approach.

Hypothetical Experimental Workflow for Biological Screening:

Caption: A hypothetical workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a well-characterized chemical compound with established physicochemical properties and a straightforward synthetic route. While it is primarily utilized as a synthetic intermediate, its structural features, particularly the trifluoromethyl ketone and methoxyphenyl moieties, suggest a potential for biological activity. Currently, there is a significant gap in the scientific literature regarding its specific biological effects and mechanisms of action. The information provided herein on related compounds may serve as a foundation for future research endeavors to explore the pharmacological potential of this molecule. Further investigation through systematic screening and mechanistic studies is warranted to elucidate any therapeutic or biological relevance.

References

Spectroscopic Profile of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a key intermediate in various synthetic applications. This document details predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data, along with mass spectrometry (MS) fragmentation analysis. Furthermore, it outlines standardized experimental protocols for acquiring such data, ensuring reproducibility and accuracy in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet (d) | 2H | Ar-H (ortho to C=O) |

| ~6.98 | Doublet (d) | 2H | Ar-H (meta to C=O) |

| 3.88 | Singlet (s) | 3H | -OCH₃ |

Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~180 (q, JCF ≈ 35 Hz) | C=O |

| ~165 | Ar-C (para to C=O) |

| ~132 | Ar-C (ortho to C=O) |

| ~128 | Ar-C (ipso to C=O) |

| ~116 (q, JCF ≈ 290 Hz) | -CF₃ |

| ~114 | Ar-C (meta to C=O) |

| 55.6 | -OCH₃ |

Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. The carbonyl and trifluoromethyl carbons are expected to show quartet (q) splitting due to coupling with the fluorine atoms. Actual experimental values may vary slightly.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ -72 | -CF₃ |

Note: Predicted value is based on typical chemical shifts for trifluoromethyl ketones. The spectrum is referenced to CFCl₃ at 0.00 ppm. Actual experimental values may vary slightly.

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch |

| ~1600, ~1580, ~1510 | Medium-Strong | Aromatic C=C stretches |

| ~1260 | Strong | C-O-C stretch (asymmetric) |

| ~1150 | Strong | C-F stretches |

| ~1030 | Medium | C-O-C stretch (symmetric) |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary slightly.

Table 5: Mass Spectrometry (MS) Data - Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 204 | 40 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M - CF₃]⁺ |

| 107 | 30 | [M - CF₃ - CO]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Note: The fragmentation pattern is based on the experimentally determined mass spectrum of the analogous compound 2,2,2-trifluoro-1-phenylethanone from the NIST WebBook, adapted for the 4-methoxy substituent. The base peak is expected to be the acylium ion formed by the loss of the trifluoromethyl radical.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 64

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

-

Spectral Width: 200 ppm

-

Reference: External CFCl₃

-

Temperature: 298 K

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. For ¹H and ¹³C spectra, reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Place a small, clean spatula tip amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Transmittance or Absorbance

Data Processing: Perform a background scan of the empty ATR crystal before running the sample. The background spectrum is automatically subtracted from the sample spectrum. Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

GC Column: Standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 400.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Analysis: Identify the molecular ion peak and major fragment ions in the mass spectrum. Propose fragmentation pathways consistent with the observed peaks.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

physical and chemical properties of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone, a halogenated aromatic ketone, is a compound of interest in medicinal chemistry and organic synthesis. Its structural motifs, a trifluoromethyl group and a methoxyphenyl ring, are prevalent in many biologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the methoxyphenyl moiety is a common feature in numerous pharmacophores. This technical guide provides a comprehensive overview of the physical and chemical properties, a representative synthesis protocol, and characterization methods for this compound. Furthermore, it explores the potential biological relevance of this class of molecules and outlines a general workflow for screening for enzyme inhibitory activity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | [1][2] |

| Molecular Weight | 204.15 g/mol | [1] |

| CAS Number | 711-38-6 | [1] |

| Appearance | Colorless or light yellow liquid or solid | [3] |

| Melting Point | ~35-36 °C | [3] |

| Boiling Point | ~64 °C at 0.5 mmHg | [3] |

| Density | 1.32 g/cm³ | [2] |

| Refractive Index | 1.4970 to 1.5020 | [3] |

| Flash Point | 94.6 °C | [2] |

| Solubility | Soluble in most organic solvents, such as alcohol and ether. | [3] |

| InChI Key | NCJZVRPXSSYDBG-UHFFFAOYSA-N | [1] |

Synonyms: 4'-(Trifluoroacetyl)anisole, p-Methoxy-α,α,α-trifluoroacetophenone, 4'-Methoxy-2,2,2-trifluoroacetophenone.[2]

Synthesis and Characterization

Representative Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with trifluoroacetic anhydride. The following is a representative experimental protocol.

Materials:

-

Anisole

-

Trifluoroacetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.0 equivalent) to the stirred suspension.

-

Addition of Substrate: To the resulting mixture, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the para-substituted benzene ring (two doublets in the aromatic region, typically δ 7.0-8.0 ppm), a singlet for the methoxy group protons (around δ 3.8-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon, the aromatic carbons (with characteristic shifts for the methoxy-substituted and acetyl-substituted carbons), and the methoxy carbon.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C=O stretching of the ketone (typically around 1700 cm⁻¹), C-F stretching vibrations (in the region of 1100-1300 cm⁻¹), and C-O stretching of the methoxy group and the aromatic ether linkage.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 204.15, along with characteristic fragmentation patterns, such as the loss of the trifluoromethyl group or the methoxy group.

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential for biological relevance. Trifluoroacetophenone derivatives have been investigated as inhibitors of various enzymes, including malonyl-CoA decarboxylase.[4] The trifluoroacetyl group can act as a key interacting moiety within an enzyme's active site.[4] Furthermore, compounds containing the methoxyphenyl group are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

Given the interest in trifluoromethyl-containing compounds in drug discovery, a logical application for this compound would be as a scaffold or intermediate for the synthesis of novel therapeutic agents. A general workflow for screening such a compound for enzyme inhibitory activity is outlined below.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[2] It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store the compound in a tightly sealed container in a cool, dry place.

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Conclusion

This compound is a valuable compound for researchers in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a representative synthesis protocol, and methods for its characterization. While its specific biological activities require further investigation, its structural features suggest potential as a building block for the development of novel therapeutic agents. The provided workflow for enzyme inhibitor screening offers a general framework for exploring the biological potential of this and similar compounds. As with any chemical substance, proper safety and handling procedures are paramount during its use in a laboratory setting.

References

In-Depth Technical Guide: Reactivity of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone with a range of nucleophiles. The presence of the electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making this ketone a valuable substrate for various nucleophilic addition reactions. This document details key reaction types, including reductions, and organometallic additions. Quantitative data from peer-reviewed literature is summarized in structured tables, and detailed experimental protocols for seminal reactions are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound, a trifluoromethyl ketone, is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group renders the adjacent carbonyl carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. This enhanced reactivity, coupled with the potential for asymmetric transformations, makes it a subject of significant interest. This guide explores the key facets of its reactivity with various classes of nucleophiles, providing a technical resource for chemists engaged in research and development.

General Reactivity Principles

The reactivity of this compound is dominated by the electronic effect of the CF₃ group. This group destabilizes the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, 4-methoxyacetophenone. The primary reaction pathway is nucleophilic addition to the carbonyl group, leading to the formation of a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

A general workflow for the nucleophilic addition to this compound is depicted below.

Caption: General workflow for nucleophilic addition.

Reactions with Hydride Nucleophiles (Reductions)

The reduction of this compound to the corresponding alcohol, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol, is a fundamental transformation. Due to the electrophilicity of the carbonyl carbon, this reduction can be achieved with mild reducing agents.

Achiral Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a common and effective reagent for the reduction of trifluoromethyl ketones. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Experimental Protocol: Reduction with Sodium Borohydride

A general procedure for the reduction of a ketone with sodium borohydride is as follows.[1][2] In a flask, the ketone is dissolved in methanol.[1] The solution is cooled in an ice bath, and sodium borohydride is added portion-wise.[2] The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.[2] After the reaction is complete, the mixture is quenched, typically with a dilute acid, and the product is extracted with an organic solvent.[2] The organic layer is then dried and the solvent removed to yield the alcohol product.[2]

Asymmetric Reduction using Chiral Catalysts

The synthesis of enantiomerically enriched 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol is of significant interest for the development of chiral drugs. Asymmetric reduction of trifluoromethyl ketones can be challenging due to the similar steric bulk of the trifluoromethyl and aryl groups. However, several catalytic systems have been developed to achieve high enantioselectivity.

One effective method involves the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, generated in situ from a chiral lactam alcohol.[3] The addition of a Lewis acid, such as BF₃, can enhance the enantioselectivity.[3]

Quantitative Data: Asymmetric Reduction of Trifluoromethyl Ketones

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | Configuration |

| 1 | This compound | Chiral Lactam Alcohol (10 mol%), BF₃ (160 mol%), BH₃ (0.8 equiv) | 86 | 86 | S |

Experimental Protocol: Asymmetric Reduction with Chiral Lactam Alcohol and BF₃ [3]

To a solution of the chiral lactam alcohol (10 mol%) in CHCl₃ at room temperature are added BF₃·OEt₂ (160 mol%) and this compound. A solution of BH₃ in THF (0.8 equiv) is then added dropwise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched with methanol, and the solvent is evaporated. The residue is purified by column chromatography to afford the chiral alcohol.

The proposed catalytic cycle for the asymmetric reduction is illustrated below.

Caption: Asymmetric reduction catalytic cycle.

Reactions with Organometallic Nucleophiles

Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon nucleophiles that readily add to the electrophilic carbonyl of this compound to form tertiary alcohols.

Grignard Reactions

Grignard reagents (RMgX) add to the carbonyl group to furnish tertiary alcohols after acidic workup. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: Grignard Reaction

A general procedure involves the dropwise addition of a solution of this compound in anhydrous ether to a solution of the Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature until completion. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, dried, and purified.

Organolithium Reactions

Organolithium reagents (RLi) are generally more reactive than Grignard reagents and also add to the carbonyl group to yield tertiary alcohols.[4][5][6] The experimental setup is similar to that of Grignard reactions, requiring anhydrous conditions and an ethereal solvent.[5][6]

Reactions with Other Carbon Nucleophiles

Wittig Reaction

The Wittig reaction provides a pathway to synthesize alkenes from ketones.[7][8][9] The reaction of this compound with a phosphonium ylide (Wittig reagent) would lead to the formation of a trifluoromethyl-substituted alkene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[7][8][10]

The general mechanism of the Wittig reaction is depicted below.

Caption: Wittig reaction mechanism overview.

Aldol, Reformatsky, and Darzens Reactions

-

Aldol Reaction: The reaction with an enolate would lead to a β-hydroxy trifluoromethyl ketone.[11][12][13]

-

Reformatsky Reaction: The reaction with an α-haloester in the presence of zinc would yield a β-hydroxy ester.[14][15][16][17][18]

-

Darzens Condensation: The reaction with an α-haloester in the presence of a base would form an α,β-epoxy ester (a glycidic ester).[19][20][21]

Conclusion

This compound is a highly reactive ketone that readily undergoes nucleophilic addition with a variety of nucleophiles. The electron-withdrawing trifluoromethyl group is the key determinant of its reactivity. This guide has summarized the reactions with hydride reagents, organometallic compounds, and other carbon nucleophiles, providing quantitative data and experimental protocols where available. The versatility of this ketone makes it a valuable tool for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Further research into the asymmetric reactions of this substrate with a broader range of nucleophiles will undoubtedly lead to the development of new and efficient synthetic methodologies.

References

- 1. webassign.net [webassign.net]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 10. adichemistry.com [adichemistry.com]

- 11. Aldol reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]

- 14. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. organicreactions.org [organicreactions.org]

- 17. synarchive.com [synarchive.com]

- 18. Reformatsky Reaction [organic-chemistry.org]

- 19. Darzens Reaction [organic-chemistry.org]

- 20. Darzens reaction - Wikipedia [en.wikipedia.org]

- 21. Darzens Reaction - Buchler GmbH [buchler-gmbh.com]

Thermodynamic Properties of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermodynamic and physicochemical properties of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone (CAS No. 711-38-6). Due to a scarcity of published experimental thermodynamic data for this specific compound, this document also presents data for the closely related compound 4'-methoxyacetophenone for comparative purposes and details the standard experimental protocols for determining key thermodynamic parameters. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating known information and outlining the methodologies for acquiring further essential data.

Introduction

This compound, also known as 4'-methoxy-2,2,2-trifluoroacetophenone, is a fluorinated aromatic ketone. The introduction of a trifluoromethyl group can significantly alter the chemical and physical properties of organic molecules, including their reactivity, lipophilicity, and metabolic stability, making them of great interest in medicinal chemistry and materials science. A thorough understanding of the thermodynamic properties of such compounds is fundamental for process development, reaction optimization, and computational modeling.

This guide summarizes the known physicochemical properties of this compound and provides detailed experimental protocols for the determination of its thermodynamic properties.

Physicochemical and Thermodynamic Properties

Physicochemical Properties of this compound

The available physicochemical data for this compound are summarized in Table 1. This data is crucial for handling, storage, and initial experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 204.15 g/mol | --INVALID-LINK-- |

| CAS Number | 711-38-6 | --INVALID-LINK-- |

| Appearance | Colorless or light yellow liquid or solid | --INVALID-LINK-- |

| Melting Point | 35-36 °C | --INVALID-LINK-- |

| Boiling Point | 205-208 °C | --INVALID-LINK-- |

| Density | 1.32 g/cm³ | --INVALID-LINK-- |

| Flash Point | 94.6 °C | --INVALID-LINK-- |

| Solubility | Soluble in most organic solvents | --INVALID-LINK-- |

Thermodynamic Data for this compound

A comprehensive search of the available literature reveals a lack of experimentally determined thermodynamic data such as standard enthalpy of formation, heat capacity, and standard entropy for this compound. The only available experimental thermochemical data is the enthalpy of reaction for its hydration, as provided by the NIST Chemistry WebBook.

Enthalpy of Reaction:

The reaction of 4'-Methoxy-2,2,2-trifluoroacetophenone with water to form 1,1-Ethanediol, 2,2,2-trifluoro-1-(4-methoxyphenyl)- has a reported standard enthalpy of reaction (ΔrH°) of -28 kJ/mol in the liquid phase (aqueous solvent).

Comparative Thermodynamic Data: 4'-Methoxyacetophenone

For comparative purposes, Table 2 presents the thermodynamic data for the non-fluorinated analogue, 4'-methoxyacetophenone (CAS No. 100-06-1). This data can provide a baseline for estimating the properties of the trifluorinated compound, although caution is advised as the trifluoromethyl group can have a significant impact.

| Property | Value | Source |

| Standard Enthalpy of Formation (gas, 298.15 K) | -205.1 ± 2.8 kJ/mol | --INVALID-LINK-- |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -266.3 ± 2.6 kJ/mol | --INVALID-LINK-- |

| Standard Enthalpy of Combustion (liquid, 298.15 K) | -4488.5 ± 2.5 kJ/mol | --INVALID-LINK-- |

| Enthalpy of Vaporization (298.15 K) | 61.2 ± 0.5 kJ/mol | --INVALID-LINK-- |

| Enthalpy of Fusion (at melting point) | 21.3 ± 0.4 kJ/mol | --INVALID-LINK-- |

| Ideal Gas Heat Capacity (Cp,gas at 300 K) | 179.31 J/mol·K | --INVALID-LINK-- |

Experimental Protocols

To obtain the thermodynamic data for this compound, standard experimental techniques such as combustion calorimetry and Calvet microcalorimetry would be employed.

Determination of Standard Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation can be derived from the standard enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb". A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer. The entire assembly is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation of Heat of Combustion: The heat of combustion (q_comb) is calculated using the formula: q_comb = - (C_cal * ΔT) where C_cal is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the corrected temperature change.

-

Correction Factors: Corrections are made for the heat released by the ignition wire and for the formation of nitric acid from any residual nitrogen in the bomb.

-

Standard Enthalpy of Combustion: The standard molar enthalpy of combustion (ΔcH°) is calculated from the heat of combustion and the number of moles of the sample.

-

Standard Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law: ΔfH°(compound) = ΣΔfH°(products) - ΔcH°(compound) The standard enthalpies of formation of the products (CO₂, H₂O, and HF) are well-established.

Determination of Enthalpy of Vaporization by Calvet Microcalorimetry

The enthalpy of vaporization can be measured using a Calvet-type microcalorimeter.

Methodology:

-

Instrument Setup: A Calvet microcalorimeter, which is a heat-flux calorimeter, is used. It consists of a sample cell and a reference cell, each surrounded by a thermopile to detect heat flow.

-

Sample Introduction: A small, precisely weighed sample (1-5 mg) is introduced into the sample cell.

-

Drop Method for Heat Capacity: The sample, initially at a known temperature (e.g., 298.15 K), is dropped into the calorimeter which is held at a higher, constant temperature. The resulting endothermic peak is integrated to determine the heat absorbed by the sample, from which the heat capacity can be calculated.

-

Vaporization Measurement: The sample and reference cells are simultaneously evacuated. The heat absorbed during the isothermal vaporization of the sample is measured by the thermopile.

-

Calibration: The calorimeter is calibrated electrically by dissipating a known amount of heat through a resistor in the sample cell (Joule effect).

-

Calculation of Enthalpy of Vaporization: The enthalpy of vaporization (ΔvapH) is calculated from the measured heat flow and the mass of the vaporized sample.

Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the experimental workflow for determining the standard enthalpy of formation using bomb calorimetry.

Caption: Workflow for determining the standard enthalpy of formation.

Conclusion

While this compound is a compound of significant interest, there is a notable lack of comprehensive experimental thermodynamic data in the public domain. This guide has consolidated the available physicochemical properties and highlighted the need for further experimental investigation. The detailed protocols for bomb calorimetry and Calvet microcalorimetry provide a clear path for obtaining crucial data such as the standard enthalpy of formation and enthalpy of vaporization. The provided comparative data for 4'-methoxyacetophenone serves as a useful, albeit approximate, reference. The acquisition of robust thermodynamic data for this compound will be invaluable for its future applications in research and development.

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, a fluorinated aromatic ketone of interest in various chemical and pharmaceutical research fields. This document details its chemical properties, synthesis, and analytical characterization.

Core Compound Properties

This compound is a solid at room temperature, appearing as a colorless or light yellow substance.[1] It is soluble in most organic solvents.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | [2] |

| Molecular Weight | 204.15 g/mol | [2] |

| Melting Point | 35-36 °C | |

| Boiling Point | 205-208 °C | |

| Density | 1.32 g/cm³ | [3] |

| Refractive Index | 1.45 | [3] |

Calculated Molecular Weight: Based on the molecular formula C₉H₇F₃O₂ and the standard atomic weights of Carbon (≈12.011 u), Hydrogen (≈1.008 u), Fluorine (≈18.998 u), and Oxygen (≈15.999 u), the calculated molecular weight is 204.148 g/mol .

Synthesis and Purification

The primary synthetic route to this compound is the Friedel-Crafts acylation of anisole.[4] This electrophilic aromatic substitution reaction introduces the trifluoroacetyl group onto the anisole ring, predominantly at the para position due to the ortho, para-directing effect of the methoxy group.[1]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol is a generalized procedure for the Friedel-Crafts acylation of anisole, which can be adapted for the synthesis of the target compound using a trifluoroacetylating agent.

Materials:

-

Anisole

-

Trifluoroacetic anhydride or trifluoroacetyl chloride

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃))[1]

-

Anhydrous dichloromethane (CH₂Cl₂) as a solvent[1]

-

Ice-cold water

-

5% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the Lewis acid catalyst and anhydrous dichloromethane. The flask is cooled in an ice bath.

-

Addition of Acylating Agent: The trifluoroacetylating agent is added dropwise to the cooled suspension of the Lewis acid in dichloromethane.

-

Addition of Anisole: A solution of anisole in anhydrous dichloromethane is added slowly to the reaction mixture.[1]

-

Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature or gentle reflux) for a specified time to allow the reaction to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of ice-cold water.[1]

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[1] The combined organic layers are then washed with a 5% aqueous NaOH solution and brine.[1]

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to yield the pure this compound.

References

Technical Guide: Solubility of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction and Qualitative Solubility Assessment

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone is a fluorinated aromatic ketone. Its solubility in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics. The carbonyl group (C=O) and the methoxy group (-OCH₃) introduce polarity and potential for dipole-dipole interactions, while the trifluoromethyl group (-CF₃) is electron-withdrawing and can influence intermolecular forces. The phenyl ring contributes to non-polar, van der Waals interactions.

Generally, aldehydes and ketones are soluble in most common organic solvents[1]. The presence of the trifluoromethyl group may enhance solubility in certain polar aprotic solvents. Based on these structural features, this compound is expected to exhibit good solubility in a range of polar aprotic and moderately polar solvents. Its solubility in non-polar solvents may be more limited but is still likely to be higher than in water.

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a selection of common organic solvents, categorized by their polarity. These predictions are based on general principles of chemical solubility for ketones and fluorinated compounds.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low to Moderate | The non-polar alkyl nature of hexane will primarily interact with the phenyl ring. The polar groups of the ketone may limit high solubility. |

| Toluene | Non-polar (Aromatic) | Moderate to High | The aromatic nature of toluene will interact favorably with the phenyl ring of the compound, likely leading to good solubility. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for a wide range of organic compounds and is expected to effectively solvate the target molecule. |

| Diethyl Ether | Polar Aprotic | Moderate to High | Ether is a common solvent for many organic compounds; its polarity is suitable for dissolving ketones. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality and moderate polarity make it a good candidate for dissolving the target compound. |

| Acetone | Polar Aprotic | High | As a ketone itself, acetone is an excellent solvent for other ketones due to favorable dipole-dipole interactions.[2] |

| Acetonitrile | Polar Aprotic | High | Its high polarity and aprotic nature are well-suited for dissolving polar and fluorinated organic molecules. |

| Isopropanol | Polar Protic | Moderate | The alcohol can act as a hydrogen bond donor and acceptor, but the overall polarity might be less ideal than polar aprotic solvents for this specific compound. |

| Ethanol | Polar Protic | Moderate | Similar to isopropanol, ethanol should dissolve the compound, though perhaps not as effectively as aprotic solvents of similar polarity. |

| Methanol | Polar Protic | Moderate | The most polar of the simple alcohols, it is expected to be a reasonable solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for the target molecule. |

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[3][4]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or NMR)[5][6]

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the resulting solution is saturated.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).[4]

-

Phase Separation: After equilibration, allow the vials to rest at the constant temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)

The solubility can also be expressed in other units, such as mol/L, by converting the mass concentration using the molecular weight of the compound.

3.3. Method Validation

-

Equilibrium Time: Confirm that the measured solubility does not change with a longer equilibration time.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to ensure that no phase transition or solvate formation has occurred.

-

Replicates: Perform at least three replicate experiments for each solvent to ensure the reproducibility of the results.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

References

Navigating the Stability Landscape of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. Drawing upon available safety and chemical data, alongside established international guidelines for stability testing, this document outlines the critical parameters for maintaining the integrity of this compound and provides detailed, adaptable experimental protocols for rigorous stability assessment.

Compound Overview and General Stability Profile

This compound, a trifluoromethyl ketone, is a compound of interest in various research and development sectors. The presence of the trifluoromethyl group is known to enhance metabolic stability due to the high strength of the carbon-fluorine bond[1]. The para-methoxy acetophenone moiety is relatively stable, particularly under mild alkaline conditions[2]. However, like many organic compounds, this compound is susceptible to degradation under specific environmental conditions.

Based on available safety data sheets, the general stability profile indicates that the compound is stable under recommended storage conditions. Key factors that can influence its stability include exposure to heat, light, humidity, and incompatible materials.

Recommended Storage and Handling Conditions

To ensure the long-term integrity and purity of this compound, the following storage and handling conditions are recommended. These are summarized from multiple supplier safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | Minimizes the rate of potential thermal degradation reactions. |

| Light | Store in a light-resistant container. | Protects the compound from photolytic degradation. |

| Atmosphere | Store in a well-ventilated area. | Prevents the accumulation of potentially harmful vapors. |

| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture. |

| Incompatible Materials | Avoid contact with strong oxidizing agents. | Reduces the risk of oxidative degradation. |

| Handling | Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of dust or vapors. | Ensures personnel safety during handling. |

Comprehensive Stability Testing Protocols

While specific stability data for this compound is not extensively published, a robust stability-indicating profile can be established by following the International Council for Harmonisation (ICH) guidelines. The following sections detail the experimental protocols for long-term and accelerated stability studies, as well as forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under various storage conditions.

Table 1: ICH Recommended Conditions for Stability Testing

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol:

-

Sample Preparation: Place a precisely weighed amount of this compound in suitable, inert containers (e.g., amber glass vials with inert stoppers).

-

Storage: Store the samples in calibrated stability chambers maintained at the conditions specified in Table 1.

-

Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the compound and quantify any degradation products.

Caption: Workflow for Long-Term and Accelerated Stability Testing.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This involves subjecting the compound to conditions more severe than those used in accelerated stability testing.

Logical Flow for Forced Degradation:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Trifluoromethyl Ketones from Methoxybenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl trifluoromethyl ketones are a class of organic compounds of significant interest in medicinal chemistry and drug development. The strong electron-withdrawing nature of the trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and bioavailability. Methoxybenzene (anisole) and its derivatives are common starting materials for the synthesis of these valuable compounds due to the activating and ortho-, para-directing effects of the methoxy group.

This document provides detailed application notes and experimental protocols for two primary synthetic strategies for preparing trifluoromethyl ketones from methoxybenzene derivatives: Direct Friedel-Crafts Trifluoroacetylation and a Multi-step Synthesis via a Methoxybenzoate Intermediate .

Method 1: Direct Friedel-Crafts Trifluoroacetylation of Methoxybenzene

This method involves the direct acylation of the aromatic ring of a methoxybenzene derivative with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst. This approach offers a concise route to the desired products.

Reaction Principle